Corticorelin Ovine Triflutate: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
Corticorelin Ovine Triflutate: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Corticorelin ovine triflutate is a synthetic peptide identical to ovine corticotropin-releasing hormone (oCRH), a 41-amino acid polypeptide that plays a central role in the regulation of the hypothalamic-pituitary-adrenal (HPA) axis.[1][2] Its primary clinical application is as a diagnostic agent to differentiate between pituitary and ectopic sources of adrenocorticotropic hormone (ACTH) excess in patients with Cushing's syndrome.[1][2] This technical guide provides an in-depth overview of the discovery, synthesis, and biological activity of corticorelin ovine triflutate, intended for professionals in the fields of endocrinology, pharmacology, and drug development.
Discovery and Structure
The quest to identify the hypothalamic factor responsible for stimulating the release of ACTH from the pituitary gland culminated in the isolation and characterization of a 41-amino acid peptide from ovine hypothalamic extracts in 1981 by Vale and colleagues.[3] This peptide was named corticotropin-releasing factor (CRF), now more commonly known as corticotropin-releasing hormone (CRH).
The primary structure of ovine CRF was determined to be: H-Ser-Gln-Glu-Pro-Pro-Ile-Ser-Leu-Asp-Leu-Thr-Phe-His-Leu-Leu-Arg-Glu-Val-Leu-Glu-Met-Thr-Lys-Ala-Asp-Gln-Leu-Ala-Gln-Gln-Ala-His-Ser-Asn-Arg-Lys-Leu-Leu-Asp-Ile-Ala-NH2.[4]
Corticorelin ovine triflutate is the trifluoroacetate (B77799) salt of this synthetic ovine CRH.[1][2] The triflutate salt form enhances the stability of the peptide.
Physicochemical Properties
A summary of the key physicochemical properties of corticorelin ovine triflutate is presented in the table below.
| Property | Value |
| Molecular Formula | C205H339N59O63S |
| Molecular Weight | 4670.35 g/mol |
| Amino Acid Count | 41 |
| Form | Sterile, nonpyrogenic, lyophilized white cake powder |
(Data sourced from product information)
Synthesis of Corticorelin Ovine Triflutate
Corticorelin ovine triflutate is synthesized using solid-phase peptide synthesis (SPPS), a widely adopted method for the chemical synthesis of peptides. The following provides a generalized experimental protocol based on established methods for ovine CRF synthesis.
Experimental Protocol: Solid-Phase Peptide Synthesis of Ovine CRF
1. Resin Preparation:
-
A suitable resin, such as a benzhydrylamine resin, is swelled in an appropriate solvent (e.g., dichloromethane, DCM).
2. Amino Acid Coupling:
-
The C-terminal amino acid (Alanine) is coupled to the resin.
-
The synthesis proceeds by sequential addition of Fmoc-protected amino acids. Each cycle consists of:
-
Deprotection: Removal of the Fmoc protecting group from the N-terminus of the growing peptide chain using a solution of piperidine (B6355638) in dimethylformamide (DMF).
-
Washing: The resin is thoroughly washed with DMF to remove excess piperidine and byproducts.
-
Coupling: The next Fmoc-protected amino acid is activated with a coupling reagent (e.g., HBTU/HOBt in the presence of a base like DIPEA) and added to the resin to form a new peptide bond.
-
Washing: The resin is washed again with DMF and DCM to remove excess reagents and byproducts.
-
-
This cycle is repeated for all 41 amino acids in the sequence.
3. Cleavage and Deprotection:
-
Once the peptide chain is fully assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously. This is typically achieved by treatment with a strong acid cocktail, such as trifluoroacetic acid (TFA) with scavengers (e.g., water, triisopropylsilane) to prevent side reactions.
4. Purification and Lyophilization:
-
The crude peptide is precipitated from the cleavage mixture using cold diethyl ether.
-
The precipitated peptide is then purified using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
-
The purified peptide fractions are pooled and lyophilized to obtain the final product as a white powder.
5. Salt Formation:
-
The purified peptide is converted to the triflutate salt during the final stages of purification and lyophilization in the presence of trifluoroacetic acid.
Biological Activity and Mechanism of Action
Corticorelin ovine triflutate exerts its biological effects by binding to and activating the corticotropin-releasing hormone receptor type 1 (CRHR1), a G-protein coupled receptor located on the surface of corticotroph cells in the anterior pituitary gland.[5]
Signaling Pathway
The binding of corticorelin to CRHR1 initiates a cascade of intracellular signaling events, primarily through the activation of the Gs alpha subunit of the associated G-protein. This leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, ultimately leading to the synthesis and secretion of ACTH. Other signaling pathways, including the phospholipase C (PLC)/protein kinase C (PKC) and mitogen-activated protein kinase (MAPK) pathways, may also be involved.
Pharmacodynamics and Pharmacokinetics
The administration of corticorelin ovine triflutate leads to a rapid and dose-dependent increase in plasma ACTH and cortisol levels.
Pharmacodynamic Parameters
| Parameter | Value |
| Onset of ACTH increase | ~2 minutes |
| Peak ACTH levels | 10-15 minutes |
| Onset of Cortisol increase | ~10 minutes |
| Peak Cortisol levels | 30-60 minutes |
| Potency (ED50 for ACTH secretion) | ~1.0 nM (in domestic fowl pituitary cells) [6] |
| Binding Affinity (Kd for ovine CRF1 receptor) | 2.5 ± 1.6 nM [7] |
(Data compiled from various sources)
Pharmacokinetic Parameters in Humans
| Parameter | Value |
| Distribution | |
| Volume of Distribution (Vd) | 6.2 ± 0.5 L |
| Elimination | |
| Half-life (fast component) | 11.6 ± 1.5 minutes |
| Half-life (slow component) | 73 ± 8 minutes |
| Metabolic Clearance Rate | 95 ± 11 L/m²/day |
(Data sourced from product information)
Clinical Application: The Corticorelin Stimulation Test
The primary clinical use of corticorelin ovine triflutate is in the differential diagnosis of ACTH-dependent Cushing's syndrome. The test helps to distinguish between a pituitary source of ACTH (Cushing's disease) and an ectopic source (e.g., a non-pituitary tumor).
Experimental Protocol: ACTH Stimulation Test with Corticorelin
1. Patient Preparation:
-
The test can be performed at any time of day, but morning testing is often preferred.
-
Certain medications, such as corticosteroids, should be discontinued (B1498344) prior to the test as they can interfere with the results.
2. Baseline Sampling:
-
A venous blood sample is drawn 15 minutes before and immediately prior to the administration of corticorelin to establish baseline ACTH and cortisol levels.
3. Administration:
-
Corticorelin ovine triflutate is administered intravenously at a dose of 1 mcg/kg of body weight. The injection is typically given over 30 to 60 seconds.[8]
4. Post-Administration Sampling:
-
Venous blood samples are collected at 15, 30, and 60 minutes after the administration of corticorelin.[8]
5. Sample Handling and Analysis:
-
Blood samples for ACTH measurement should be collected in chilled tubes containing EDTA and immediately placed on ice. The plasma should be separated by centrifugation in a refrigerated centrifuge and then frozen until assayed.
-
Cortisol levels can be measured from the same samples.
-
ACTH and cortisol levels are determined by immunoassay.
6. Interpretation of Results:
-
Cushing's Disease (Pituitary Source): Patients typically show an exaggerated increase in both ACTH and cortisol levels in response to corticorelin.
-
Ectopic ACTH Syndrome: Patients usually exhibit little to no increase in ACTH and cortisol levels, as the ectopic tumor is generally not responsive to CRH stimulation.
Conclusion
Corticorelin ovine triflutate remains an indispensable tool in the diagnostic workup of Cushing's syndrome. Its discovery was a landmark in neuroendocrinology, and its synthesis has been refined through advances in peptide chemistry. A thorough understanding of its mechanism of action, pharmacokinetics, and the protocol for its clinical use is essential for researchers and clinicians working in endocrinology and related fields. This guide has provided a comprehensive technical overview to serve as a valuable resource for these professionals.
References
- 1. Corticorelin Ovine Triflutate | C205H339N59O63S | CID 16132344 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. Corticotropin-releasing factor (CRF)--a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Primary structure of corticotropin-releasing factor from ovine hypothalamus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Corticorelin Ovine Triflutate? [synapse.patsnap.com]
- 6. Corticotropin-releasing factor stimulates the release of adrenocorticotropin from domestic fowl pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure and function of the ovine type 1 corticotropin releasing factor receptor (CRF1) and a carboxyl-terminal variant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mims.com [mims.com]
